Product packaging for 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one(Cat. No.:)

7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5801593
M. Wt: 232.27 g/mol
InChI Key: MYBNBVQIKGCZIR-UHFFFAOYSA-N
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Description

7-Ethoxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic trisubstituted coumarin derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C14H16O3 and a molecular weight of 232.28 g/mol , this compound serves as a versatile scaffold for developing novel substances. Coumarin derivatives are extensively studied for their broad applications, including use as fluorescent brighteners and dyes due to their excellent optical properties . Furthermore, various synthetic coumarins are investigated for their potential biological activity, such as inhibiting lipid peroxidation and acting as scavengers of reactive oxygen species, making them valuable probes in biochemical studies . This specific molecule, provided with a typical purity of 90% , is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical and discovery chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B5801593 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethoxy-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-5-16-12-7-6-11-8(2)9(3)14(15)17-13(11)10(12)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBNBVQIKGCZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 7 Ethoxy 3,4,8 Trimethyl 2h Chromen 2 One

Established Synthetic Routes for Chromen-2-one Frameworks

The construction of the coumarin (B35378) core is a cornerstone of heterocyclic chemistry, with several classical methods remaining relevant due to their reliability and simplicity.

Classical Condensation Reactions (e.g., Pechmann, Knoevenagel, Perkin, Claisen)

Condensation reactions are the most traditional and widely used methods for synthesizing the coumarin scaffold. chemmethod.com These reactions typically involve the formation of the heterocyclic ring by joining two precursor molecules.

Pechmann Condensation: This method involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.org For the synthesis of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one, the required precursors would be 4-ethoxy-2,5-dimethylphenol (B3044005) and ethyl 2-methylacetoacetate. The reaction is typically promoted by strong acids such as sulfuric acid, but solid acid catalysts and milder conditions have also been developed. wikipedia.orgresearchgate.netiiste.org The mechanism proceeds through transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. wikipedia.org

Knoevenagel Condensation: This reaction provides a route to coumarins from o-hydroxybenzaldehydes and compounds with an active methylene (B1212753) group. wikipedia.org To produce the target molecule, an appropriately substituted salicylaldehyde (B1680747), namely 2-hydroxy-4-ethoxy-3,5-dimethylbenzaldehyde, would be condensed with an active methylene compound like ethyl propionylacetate in the presence of a weak base catalyst such as piperidine (B6355638) or proline. wikipedia.orgnih.govchemtube3d.com The reaction is followed by cyclization and elimination of water to form the lactone ring.

Perkin Reaction: The Perkin reaction was one of the first methods used to synthesize coumarin itself, involving the condensation of salicylaldehyde with an acid anhydride (B1165640) and its corresponding alkali salt. organicreactions.orgscienceinfo.comresearchgate.net For the target compound, the reaction would utilize 2-hydroxy-4-ethoxy-3,5-dimethylbenzaldehyde and propanoic anhydride in the presence of sodium propanoate. The reaction generates an o-hydroxycinnamic acid derivative, which spontaneously cyclizes to the coumarin. researchgate.netgoogle.com

Claisen Rearrangement: While the Claisen condensation joins two ester molecules youtube.com, the Claisen rearrangement offers a pathway to 3,4-disubstituted coumarins. researchgate.net The synthesis would begin with the preparation of an allyl aryl ether from 4-ethoxy-2,5-dimethylphenol. This ether would then undergo a thermal or Lewis acid-catalyzed rearrangement, followed by subsequent chemical modifications including oxidation and cyclization, to yield the desired coumarin structure.

Table 1: Overview of Classical Condensation Reactions for Coumarin Synthesis

Reaction Name Phenolic Precursor Carbonyl/Methylene Precursor Typical Catalyst Reference(s)
Pechmann Phenol β-Ketoester H₂SO₄, AlCl₃, Solid Acids wikipedia.orgresearchgate.net
Knoevenagel o-Hydroxybenzaldehyde Active Methylene Compound Piperidine, Proline wikipedia.org
Perkin o-Hydroxybenzaldehyde Acid Anhydride Alkali Salt of Acid scienceinfo.comresearchgate.netgoogle.com
Claisen Phenol (for ether synthesis) Allyl Halide Heat or Lewis Acid researchgate.net

Cyclization and Annulation Strategies

Modern organic synthesis often employs intramolecular cyclization and annulation strategies for efficient construction of heterocyclic frameworks. These methods rely on the carefully planned cyclization of a linear precursor that already contains most of the required atoms.

Intramolecular hydroarylation of alkynes is a powerful tool where a phenol-derived propiolate undergoes cyclization to form the coumarin ring. mdpi.comorganic-chemistry.org For the target molecule, this would involve synthesizing the propiolate ester of 4-ethoxy-2,5-dimethylphenol, which is then treated with a catalyst to induce C-H activation and ring closure.

Annulation reactions build one ring onto another existing ring system. nii.ac.jp A DBU-mediated domino reaction involving Michael addition, intramolecular nucleophilic addition, and aromatization has been developed to construct benzofuro[2,3-c]chromenone derivatives, showcasing the power of annulation in building complex fused systems based on the chromene core. nih.gov Similarly, formal [4+2] annulation strategies, such as the Brønsted acid-catalyzed reaction of o-hydroxybenzyl alcohols with alkynyl thioethers, provide a direct route to polysubstituted 2H-chromenes. acs.org

Advanced Synthetic Approaches to Functionalized Chromen-2-ones

To overcome the limitations of classical methods, such as harsh conditions and limited substrate scope, advanced catalytic and green chemistry approaches have been developed.

Catalytic Methods in Chromen-2-one Synthesis (e.g., Gold-catalyzed, Rhodium-catalyzed, Palladium-mediated)

Transition-metal catalysis has revolutionized coumarin synthesis by enabling C-H activation and other novel transformations under mild conditions. researchgate.netmdpi.com

Palladium-mediated Synthesis: Palladium catalysts are versatile for coumarin synthesis. mdpi.com Methods include the oxidative Heck coupling of coumarins with arylboronic acids to yield 4-arylcoumarins and the intermolecular C-H alkenylation of phenols with various acrylates. researchgate.netnih.gov Palladium-catalyzed carbonylative cyclization of appropriate precursors also provides a direct route to the coumarin skeleton. mdpi.comorganic-chemistry.org

Rhodium-catalyzed Synthesis: Rhodium catalysts are particularly effective in C-H activation-based annulation reactions. nii.ac.jp For instance, the annulative coupling of coumarin-3-carboxylic acids with alkynes proceeds through a carboxy-directed C4-H bond cleavage. nii.ac.jp Another approach is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to pre-formed coumarins, which creates chiral centers with high enantioselectivity. rsc.orgnih.gov

Gold-catalyzed Synthesis: Gold catalysts, especially Au(I) complexes, efficiently promote the intramolecular hydroarylation of aryl propiolates to form coumarins. mdpi.comorganic-chemistry.org This method is known for its high atom economy and often proceeds under mild conditions, tolerating a variety of functional groups. mdpi.comresearchgate.net

Table 2: Comparison of Advanced Catalytic Methods

Catalyst Type Key Reaction Type Typical Substrates Advantages Reference(s)
Palladium C-H Alkenylation, Carbonylative Cyclization Phenols, Acrylates, Alkynes High functional group tolerance, Diverse pathways mdpi.comresearchgate.netnih.gov
Rhodium C-H Activation, Asymmetric Addition Phenolic Acetates, Arylboronic Acids High regioselectivity, Access to chiral coumarins nii.ac.jprsc.orgnih.gov
Gold Intramolecular Hydroarylation Aryl Propiolates Mild conditions, High atom economy mdpi.comorganic-chemistry.org

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to reduce waste and energy consumption in chemical manufacturing. benthamdirect.com These principles have been successfully applied to classical coumarin syntheses. eurekalert.orgeurekaselect.com

Key green approaches include:

Microwave and Ultrasound-Assisted Synthesis: Using microwave irradiation or sonication can dramatically reduce reaction times and improve yields for reactions like the Knoevenagel and Pechmann condensations. eurekalert.orgkjscollege.com

Solvent-Free and Mechanochemical Synthesis: Performing reactions under solvent-free conditions, often using ball milling (mechanochemistry), minimizes volatile organic solvent waste. rsc.org The Pechmann condensation has been successfully performed using this technique with a mild acid catalyst at ambient temperature. rsc.org

Alternative Catalysts and Solvents: The use of reusable solid acid catalysts (e.g., inorganic ion exchangers, sulfonated silica) instead of corrosive liquid acids, and the use of benign solvent systems like ionic liquids or deep eutectic solvents, align with green chemistry goals. researchgate.netbenthamdirect.comrsc.org These approaches not only reduce environmental impact but can also enhance reaction performance and simplify product purification. benthamdirect.comeurekalert.org

Targeted Derivatization and Structural Modification Strategies for this compound

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a library of related compounds. The biological activity of coumarins is highly dependent on their substitution patterns. nih.gov

Potential derivatization strategies include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring is activated by the electron-donating ethoxy and methyl groups, making it susceptible to electrophilic substitution reactions such as nitration or halogenation at the C-5 and C-6 positions. jetir.org The precise location of substitution would be governed by the combined directing effects of the existing substituents.

Modification of Substituents: The ethoxy group at C-7 could be cleaved to form the corresponding 7-hydroxycoumarin, a common and versatile intermediate in coumarin chemistry. nih.gov This hydroxyl group can then be used as a handle for further functionalization. The methyl groups, while generally less reactive, could potentially undergo radical-mediated functionalization.

Reactions at the Pyranone Ring: The C3-C4 double bond can act as a Michael acceptor, allowing for the conjugate addition of various nucleophiles. rsc.org The lactone ring itself can be opened via hydrolysis under basic conditions, yielding the corresponding coumarinic acid, which can be re-closed or used in other transformations.

Table 3: Potential Derivatization Strategies

Reaction Site Type of Reaction Potential Reagent(s) Expected Product Type Reference(s)
Aromatic Ring (C5/C6) Electrophilic Nitration HNO₃ / H₂SO₄ Nitro-substituted coumarin jetir.org
Aromatic Ring (C5/C6) Electrophilic Halogenation NBS, NCS Halo-substituted coumarin
C7-Ethoxy Group Ether Cleavage BBr₃, HBr 7-Hydroxycoumarin derivative nih.gov
C3-C4 Double Bond Michael Addition Nucleophiles (e.g., thiols, amines) 4-Substituted-3,4-dihydrocoumarin rsc.org
Lactone Carbonyl Hydrolysis NaOH (aq) Coumarinic acid salt

Strategies for Alkyl and Alkoxy Substituents

The construction of the this compound molecule relies on a multi-step approach, beginning with the formation of a core coumarin structure, followed by specific functionalization. The primary precursor for the target compound is 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one. chemscene.comsigmaaldrich.com

The assembly of the trimethylated coumarin core is typically accomplished via acid-catalyzed condensation reactions, most notably the Pechmann condensation. This method involves the reaction of a phenol with a β-ketoester. To achieve the desired substitution pattern, 2-methylresorcinol (B147228) (for the C8-methyl and C7-hydroxy groups) is reacted with an appropriately substituted β-ketoester, such as ethyl 2-methylacetoacetate, which provides the methyl groups at the C3 and C4 positions. nih.gov The use of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15, facilitates the initial transesterification and subsequent intramolecular cyclization and dehydration to form the chromen-2-one ring system. researchgate.netias.ac.in

Once the 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one precursor is synthesized, the final ethoxy group is introduced at the C7 position through a Williamson ether synthesis. This O-alkylation is a standard and efficient method where the phenolic hydroxyl group is deprotonated by a mild base, such as anhydrous potassium carbonate, to form a phenoxide ion. nih.gov This nucleophile then reacts with an ethylating agent, typically ethyl iodide or ethyl bromide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone, to yield the final product, this compound.

Introduction of Diverse Functional Moieties

The this compound scaffold, while specifically functionalized, retains sites for further chemical modification, allowing for the creation of a library of derivatives. The reactivity of the coumarin core can be exploited to introduce a wide range of functional groups, thereby tuning its chemical and physical properties.

The benzene portion of the coumarin ring is susceptible to electrophilic aromatic substitution. For instance, related 7-hydroxy-4-methyl coumarin systems have been shown to undergo nitration with a mixture of nitric and sulfuric acids, leading to the introduction of nitro groups at the C6 and C8 positions. ias.ac.in Similar reactions could potentially be applied to the trimethylated scaffold, although the existing C8-methyl group would influence the regioselectivity of the substitution. Halogenation reactions, such as bromination, also provide a route to functionalized analogues. researchgate.net

The pyranone ring also offers multiple sites for derivatization. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, provide powerful tools for functionalizing the C3 and C4 positions. nih.gov For example, palladium-catalyzed decarboxylative cross-coupling reactions of related coumarin-3-carboxylic acids have been used to introduce aryl and heteroaryl substituents. ias.ac.in While the target compound lacks a carboxylic acid handle, such strategies highlight the versatility of the coumarin core in forming new carbon-carbon bonds. Furthermore, multicomponent reactions, which can form several bonds in a single operation, have been used with 7-hydroxycoumarin derivatives to append complex side chains, demonstrating a pathway for rapid diversification. scielo.brrsc.org

Chemical Characterization and Structural Elucidation in Research Contexts

The definitive identification and structural confirmation of this compound rely on a combination of advanced analytical techniques. Spectroscopic and crystallographic methods are indispensable for unambiguously determining its molecular structure and providing insights into its electronic and solid-state properties. ijpcbs.comsciepub.com

Advanced Spectroscopic Analyses (e.g., High-Resolution Nuclear Magnetic Resonance, Two-Dimensional Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic analysis provides the primary evidence for the structural assignment of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H-NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The ethoxy group would give rise to a characteristic triplet for the terminal methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-). nih.gov The three methyl groups attached to the coumarin ring at C3, C4, and C8 would each appear as sharp singlets. The remaining two aromatic protons on the benzene ring (at C5 and C6) would appear as doublets, with their specific chemical shifts and coupling constants confirming their ortho relationship.

¹³C-NMR: The carbon-13 NMR spectrum would complement the ¹H-NMR data, showing distinct signals for each of the 14 carbon atoms in the molecule, including the highly deshielded carbonyl carbon of the lactone ring.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns. sciepub.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₄H₁₆O₃. Electron ionization (EI) or electrospray ionization (ESI) techniques would reveal a molecular ion peak (or pseudo-molecular ion peak [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight. The fragmentation pattern observed in MS/MS experiments can provide further structural confirmation, often showing characteristic losses of an ethyl group (C₂H₅) or ethylene (B1197577) (C₂H₄) from the ethoxy substituent, and the loss of carbon monoxide (CO) from the lactone ring. nist.gov

Table 1: Predicted Spectroscopic Data for this compound
TechniqueFeaturePredicted Observation
¹H-NMREthoxy -CH₂-Quartet (~4.1 ppm)
Ethoxy -CH₃Triplet (~1.4 ppm)
C3-CH₃, C4-CH₃, C8-CH₃Three singlets (~2.1-2.5 ppm)
Aromatic H (C5-H, C6-H)Two doublets (~6.8-7.4 ppm)
2D-NMR (HMBC)Correlations confirm connectivity between methyls, ethoxy group, and ring carbons.
Mass SpectrometryHRMS (ESI+)[M+H]⁺ peak at m/z ~233.1172
MS/MS FragmentationLoss of C₂H₄ (m/z ~205), CO (m/z ~205)

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods define molecular connectivity, single crystal X-ray diffraction provides the ultimate confirmation of structure by mapping the precise spatial arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, providing definitive data on bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, provides valuable insights. nih.govresearchgate.net X-ray diffraction studies on such coumarin derivatives consistently show that the fused benzopyran-2-one ring system is essentially planar. researchgate.netresearchgate.net The analysis would confirm the substitution pattern and reveal the conformation of the ethoxy group relative to the plane of the coumarin ring. Furthermore, crystallographic data elucidates the packing of molecules in the crystal lattice, revealing intermolecular forces such as C-H···O hydrogen bonds or π–π stacking interactions, which govern the material's solid-state properties. nih.gov

Advanced Computational and Theoretical Studies of 7 Ethoxy 3,4,8 Trimethyl 2h Chromen 2 One

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. semanticscholar.org For chromen-2-one derivatives, these calculations typically use basis sets like 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost. researchgate.net

Calculations also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These quantum chemical indices are instrumental in predicting how the molecule will behave in chemical reactions and biological systems. semanticscholar.org

Table 1: Predicted Geometrical and Electronic Parameters for 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one (Illustrative) Note: These are representative values based on studies of similar coumarin (B35378) derivatives and would be confirmed by specific calculations for the title compound.

ParameterPredicted ValueSignificance
C=O Bond Length~1.22 ÅCharacteristic of the lactone carbonyl group.
C3=C4 Bond Length~1.36 ÅIndicates significant double-bond character. nih.gov
Dihedral Angle (Coumarin Ring)< 5°Confirms the planarity of the core structure. nih.gov
HOMO Energy-6.5 to -5.5 eVRelates to the electron-donating ability.
LUMO Energy-2.0 to -1.0 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap~4.5 eVIndicator of chemical stability and reactivity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net This method is essential for predicting the binding affinity and interaction patterns of potential drug candidates like this compound. The process involves placing the optimized 3D structure of the ligand into the active site of a receptor and scoring the different poses based on their binding energy. ajpp.in

For coumarin derivatives, targets often include enzymes like lipoxygenase (LOX), phosphodiesterase (PDE), or carbonic anhydrase, which are implicated in inflammatory and other disease processes. ajpp.insci-hub.stnih.gov The docking score, typically in kcal/mol, provides a quantitative estimate of the binding affinity. A more negative score suggests a stronger, more favorable interaction.

The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the ethoxy group and the carbonyl oxygen of the lactone ring are potential hydrogen bond acceptors, while the methyl groups and the aromatic system can engage in hydrophobic and π-π stacking interactions. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its binding to the protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This method is invaluable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent derivatives.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. nih.gov For a series of chromen-2-one derivatives, a wide range of descriptors would be calculated, falling into several categories:

Electronic Descriptors: These describe the electronic properties, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Spatial (3D) Descriptors: These are calculated from the 3D structure and include information about the molecule's volume and surface area.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which is a measure of hydrophobicity. researchgate.net

The goal is to select a subset of these descriptors that are most relevant to the biological activity being studied, avoiding redundant or irrelevant information. researchgate.net

Once the relevant descriptors are selected, a mathematical model is developed to relate them to the observed biological activity. mdpi.com Multiple Linear Regression (MLR) is a common statistical technique used for this purpose. mdpi.com The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. uniroma1.it

The quality and robustness of the QSAR model are assessed using various statistical parameters. nih.gov A reliable model must be validated both internally (using the training set) and externally (using the test set). researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation This table outlines the common metrics used to assess the statistical significance and predictive ability of a QSAR model.

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit for the training set.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²_pred (External R²) Measures the predictive ability for an external test set. mdpi.com> 0.5
F-statistic A measure of the statistical significance of the regression model.High value

A successfully developed and validated QSAR model can then be used to predict the biological activity of this compound and guide the synthesis of new derivatives with potentially enhanced therapeutic effects. nih.gov

Mechanistic Insights from Theoretical Chemistry and Reaction Pathways

Theoretical chemistry provides a framework for understanding the underlying mechanisms of chemical reactions. For this compound, this can involve studying its synthesis or its potential mechanism of action at a molecular level.

For instance, the synthesis of coumarins often proceeds through reactions like the Pechmann condensation, Knoevenagel condensation, or Perkin reaction. nih.gov Computational methods can be used to model the transition states and reaction intermediates of these pathways, calculating activation energies to determine the most likely reaction mechanism. This information is valuable for optimizing reaction conditions to improve yield and purity.

Furthermore, if the compound is being investigated for a specific biological activity, such as antioxidant potential, theoretical calculations can elucidate the mechanism. For example, DFT can be used to calculate bond dissociation energies to predict the ease of hydrogen atom donation, a key step in scavenging free radicals. nih.gov These theoretical insights complement experimental findings and provide a deeper understanding of the molecule's chemical behavior.

Mechanistic Investigations of Biological Activities of 7 Ethoxy 3,4,8 Trimethyl 2h Chromen 2 One and Its Analogs

Elucidation of Molecular Mechanisms in Cellular Models

Understanding the precise molecular mechanisms by which coumarin (B35378) derivatives exert their biological effects is crucial for the development of targeted therapeutic agents. This section delves into the enzymatic inhibition, receptor interactions, and cellular pathway modulation associated with 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one and its analogs.

The interaction of coumarin derivatives with various enzymes is a key aspect of their biological function.

Carbonic Anhydrase (CA): Coumarin derivatives represent a distinct class of carbonic anhydrase inhibitors. unifi.it Their mechanism involves the enzymatic hydrolysis of the lactone ring within the CA active site, leading to the formation of a 2-hydroxycinnamic acid derivative that binds to the enzyme. unifi.it The substitution pattern on the coumarin ring is a critical determinant of the inhibitory potency and isoform selectivity. unifi.it For instance, studies on a range of substituted coumarins have shown that moieties at the 3-, 6-, and 7-positions can significantly influence activity, leading to isoform-selective inhibitors for many of the 13 mammalian CA isoforms. unifi.it While specific kinetic data for this compound is not detailed, related 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which are structurally similar to coumarins, have been assayed against four human CA isoforms (hCA I, II, IV, and IX). nih.govsemanticscholar.org These analogs showed varied inhibition, with the tumor-associated isoform hCA IX being the most susceptible, exhibiting inhibition constants (Kᵢ) in the nanomolar to low micromolar range. nih.govsemanticscholar.org

Kinases: While kinases are significant targets in drug discovery, information regarding the direct inhibition of specific kinases by this compound is not prominently available in the reviewed literature. The anti-proliferative effects of some related heterocyclic compounds have been investigated, with studies suggesting that their mechanism may not always involve direct kinase inhibition. nih.gov

Cholinesterases: Cholinesterase inhibitors are vital for managing conditions like Alzheimer's disease by preventing the breakdown of acetylcholine (B1216132). nih.govnih.gov Chromone (B188151) and coumarin scaffolds have been explored for their potential to inhibit cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, ladostigil, which contains a carbamate (B1207046) structure, is a potent anti-Alzheimer's drug with AChE-inhibitory properties, and various chromone scaffolds have demonstrated dual inhibition of ChE and monoamine oxidase (MAO). nih.gov The mechanism of reversible inhibitors often involves binding to the active site of the enzyme, thereby preventing acetylcholine hydrolysis. nih.gov

DNA Polymerase: Certain coumarin derivatives have been identified as inhibitors of DNA polymerase. In a study involving 35 structurally related coumarin derivatives, seven compounds demonstrated inhibitory activity against Taq DNA polymerase with IC₅₀ values below 250 μM. nih.gov The most promising of these were 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297). nih.gov This suggests that the coumarin scaffold can be functionalized to effectively interfere with DNA replication processes.

Table 1: Inhibition of Taq DNA Polymerase by Coumarin Analogs

CompoundIC₅₀ (μM)
4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d)20.7 ± 2.10
4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (3c)48.25 ± 1.20
7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one (5c)134.22 ± 2.37
Analog 3d143.25 ± 4.22
Analog 3e188.35 ± 19.40
Data sourced from a study on structurally related coumarin derivatives. nih.gov

The ability of coumarin derivatives to bind to specific cellular receptors is another avenue for their therapeutic action.

Serotonin (B10506) Receptors (5-HT₁ₐ and 5-HT₂ₐ): A series of 5- and 7-hydroxycoumarin derivatives bearing an N-arylpiperazine moiety have been synthesized and evaluated for their binding affinity to 5-HT₁ₐ and 5-HT₂ₐ serotonin receptors. mdpi.comsemanticscholar.org These receptors are important targets for central nervous system disorders. The affinity of these ligands is attributed to the basic nitrogen atom of the piperazine (B1678402) ring, which can form strong interactions with conserved acidic amino acids in the transmembrane domain of these G-protein coupled receptors. mdpi.comsemanticscholar.org The study revealed that modifications on the coumarin core and the arylpiperazine fragment, as well as the length of the alkyl linker connecting them, significantly impact binding affinity (Kᵢ) and functional activity. mdpi.comsemanticscholar.org For instance, several derivatives of 8-acetyl-7-hydroxy-4-methylchromen-2-one with a five-carbon linker showed high affinity for the 5-HT₂ₐ receptor. mdpi.com

Table 2: Binding Affinities (Kᵢ) of Coumarin Analogs for Serotonin Receptors

Compound FamilyLinker LengthArylpiperazine MoietyReceptorKᵢ (nM)
8-acetyl-7-hydroxy-4-methylchromen-2-one (C)5 carbons2,3-dichlorophenyl5-HT₂ₐ18 ± 3
8-acetyl-7-hydroxy-4-methylchromen-2-one (C)5 carbons3-bromophenyl5-HT₂ₐ34 ± 5
5-hydroxy-4,7-dimethylchromen-2-one (A)5 carbons2-cyanophenyl5-HT₂ₐ79 ± 18
8-acetyl-7-hydroxy-4-methylchromen-2-one (C)2 carbons2-cyanophenyl5-HT₂ₐ2551 ± 765
Data illustrates the structure-activity relationships of hydroxycoumarin derivatives. mdpi.com

Coumarin analogs can modulate various intracellular signaling pathways, influencing cellular processes like inflammation, proliferation, and survival.

p38 MAPK Pathway: A synthetic biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), has been shown to inhibit the proliferation and migration of lung cancer cells. nih.gov Mechanistic studies indicated that this compound significantly suppressed the phosphorylation of p38 mitogen-activated protein kinase (MAPK), suggesting that its cytotoxic effects may be mediated through the inactivation of the p38 signaling pathway. nih.gov The activation of this pathway is linked to increased expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell migration. nih.gov

NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response. nih.gov Several coumarin derivatives have demonstrated the ability to suppress this pathway. nih.gov For example, certain analogs can alleviate the expression of inflammatory markers such as TNF-α, IL-1β, and IL-6 induced by lipopolysaccharide (LPS) by inhibiting the NF-κB pathway. nih.gov A curcumin (B1669340) analog, EF31, which shares structural similarities in being a polyphenol, potently inhibits NF-κB activity by targeting IκB kinase β (IKKβ), thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression. nih.gov

In Vitro Pharmacological Profiling and Cellular Assays

The biological potential of this compound and its analogs has been extensively evaluated through various in vitro assays, particularly focusing on their anti-cancer and anti-inflammatory properties.

Coumarin derivatives have shown significant promise as anti-proliferative and cytotoxic agents against a range of cancer cell lines.

The cytotoxic potential of coumarins often depends on the specific substitutions on the chromen-2-one core and the cancer cell line being tested. For instance, a series of 7-substituted coumarin derivatives were tested against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines. nih.gov Compounds with a methyl ester moiety at C4 and various substitutions at C7 showed significant anti-proliferative activity, with some analogs exhibiting IC₅₀ values in the low micromolar range, comparable to the standard drug Doxorubicin. nih.gov Similarly, coumarin-triazole hybrids have demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values significantly lower than that of cisplatin. rsc.orgresearchgate.net In lung cancer, benzopyranone derivatives with basic amino side chains at the 7-position displayed cytotoxicity against the A549 lung cancer cell line. nih.gov

Table 3: Cytotoxicity of Coumarin Analogs in Breast Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
Analog 2 (7-hydroxy-4-methyl benzoate)MCF-76.0
Analog 8 (7-(2-oxo-2-phenylethoxy)-4-methyl benzoate)MCF-75.8
Doxorubicin (Reference)MCF-75.6
Analog 10 (p-chloro substituted)MDA-MB-2312.3
Analog 14 (7-acetyloxy substituted)MDA-MB-2311.9
Doxorubicin (Reference)MDA-MB-2317.3
Data from a study on multitarget coumarin-based anti-breast cancer agents. nih.gov

Table 4: Cytotoxicity of Coumarin-Triazole Hybrids in MCF-7 Breast Cancer Cells

CompoundIC₅₀ (μM)
LaSOM 18010.08
LaSOM 1855.24
LaSOM 1862.66
LaSOM 1903.84
Cisplatin (Reference)45.33
Data sourced from a study on coumarin-triazole hybrids. rsc.org

The anti-inflammatory properties of coumarins are well-documented and are often mediated through the modulation of key inflammatory pathways.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) production. nih.govnih.gov Coumarin derivatives can interfere with inflammatory cascades, including the inhibition of pro-inflammatory cytokine production. Studies have shown that certain coumarin analogs can significantly reduce the production and mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net This effect is often linked to the suppression of the NF-κB signaling pathway, a critical regulator of these pro-inflammatory cytokines. nih.govnih.gov The ability of these compounds to downregulate the inflammatory response highlights their potential as anti-inflammatory agents. nih.gov

Antimicrobial Efficacy Against Specific Pathogens (Bacterial, Fungal, Viral)

Coumarin and its derivatives have been the subject of extensive research for their potential as antimicrobial agents. The antimicrobial activity is often attributed to their ability to interfere with cellular processes in microorganisms, including DNA gyrase inhibition, disruption of cell membranes, and interference with metabolic pathways.

Bacterial Pathogens:

Numerous studies have demonstrated the antibacterial potential of coumarin analogs against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-heteroarylamino coumarin derivatives were found to exhibit significant in-vitro antimicrobial activity against a panel of thirteen bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. One particular derivative showed a reduction in bacterial growth comparable to the standard drug tetracycline.

The substitution pattern on the coumarin ring plays a crucial role in determining the antibacterial potency. For example, the presence of a biphenyloxy moiety with fluoro, chloro, cyano, or trifluoromethyl groups at the distal phenyl ring has been shown to be responsible for the antibacterial efficacy against Bacillus anthracis and Staphylococcus aureus. arkajainuniversity.ac.in In another study, coumarin derivatives bearing a thiazolyl-pyrazoline scaffold demonstrated good antibacterial action against E. coli. arkajainuniversity.ac.in

Antibacterial Activity of Coumarin Analogs
Coumarin AnalogBacterial StrainActivity (MIC µg/mL)
Coumarin bearing quinolone (7c)Staphylococcus aureus6.25
Coumarin bearing quinolone (7d)Staphylococcus aureus6.25
Coumarin derivative (8d)Escherichia coli12.5
2-(7-([1,1'-biphenyl]-4-yloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acidBacillus anthracis1.25 µM
2-(7-([1,1'-biphenyl]-4-yloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acidStaphylococcus aureus2.00 µM

Fungal Pathogens:

Coumarin derivatives have also shown promise as antifungal agents. A study on 4-methyl-7-hydroxycoumarin derivatives reported meaningful activities against various strains of Candida spp. The antifungal activity of these compounds is believed to be linked to their ability to disrupt the fungal cell membrane and inhibit essential enzymes.

Viral Pathogens:

Research into the antiviral properties of coumarin analogs is an emerging field. While specific data on this compound is lacking, the broader class of coumarins has been investigated for activity against a range of viruses. For instance, certain coumarin derivatives have been reported to possess anti-HIV activity. The mechanism of action is thought to involve the inhibition of viral enzymes such as reverse transcriptase and integrase.

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Coumarins, particularly those bearing hydroxyl or methoxy (B1213986) substituents, have been widely investigated for their antioxidant and free radical scavenging properties. sysrevpharm.org

The antioxidant activity of coumarins is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The position and number of hydroxyl groups on the coumarin ring are critical for this activity. Studies have shown that 7,8-dihydroxy-4-methylcoumarin (B1670369) is a particularly effective scavenger of various free radicals. researchgate.net

The presence of an ethoxy group at the 7-position, as in the target compound, can also contribute to antioxidant activity, although generally to a lesser extent than a hydroxyl group. The antioxidant potential of various coumarin derivatives has been evaluated using several in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the nitric oxide scavenging assay, and the superoxide (B77818) radical scavenging assay.

Antioxidant Activity of Coumarin Analogs
Coumarin AnalogAssayActivity
7,8-dihydroxy-4-methylcoumarinDPPH radical scavengingHigh
Esculetin (6,7-dihydroxycoumarin)Hydroxyl radical scavengingHigh
6,7-dihydroxy-4-methylcoumarinSuperoxide anion radical scavengingHigh
4-methyl-7-hydroxycoumarin derivativesDPPH inhibitionHigh to moderate
4-methyl-7-hydroxycoumarin derivativesNitric oxide inhibitionHigh to moderate

In Vivo Preclinical Studies in Animal Models

While in vitro studies provide valuable preliminary data, in vivo preclinical studies in animal models are essential to evaluate the therapeutic potential and pharmacodynamic properties of a compound in a complex biological system.

Evaluation of Therapeutic Potential in Disease Models (e.g., Cancer Xenografts, Inflammation Models, Infectious Disease Models)

Inflammation Models:

The anti-inflammatory properties of coumarin analogs have been investigated in various animal models of inflammation. For instance, 4-methylcoumarin (B1582148) derivatives have demonstrated anti-inflammatory effects in activated microglial cells, which are key players in neuroinflammation. nih.govjst.go.jpjst.go.jp In a study using a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophages, 4-hydroxy-7-methoxycoumarin (B561722) was shown to significantly reduce the production of pro-inflammatory mediators. nih.gov These effects are often mediated through the inhibition of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. nih.gov

Cancer Xenograft Models:

Coumarin and its derivatives have been explored for their anticancer activities. nih.govijisr.net Preclinical studies have shown that some coumarin analogs can inhibit the growth of various cancer cells in vitro and in vivo. researchgate.net For example, certain coumarin-tethered isoxazolines exhibited significant antiproliferative effects against a human melanoma cancer cell line and demonstrated reduced tumor growth in an Ehrlich ascites carcinoma animal model. unime.it The anticancer mechanisms of coumarins are multifaceted and can involve the induction of apoptosis, inhibition of angiogenesis, and modulation of cell signaling pathways. researchgate.net

Infectious Disease Models:

While in vitro antimicrobial activity of coumarin analogs is well-documented, in vivo studies in infectious disease models are less common. However, the promising in vitro results suggest that these compounds could be potential candidates for further development as anti-infective agents.

Pharmacodynamic Endpoints

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. In the context of coumarin analogs, key pharmacodynamic endpoints that have been investigated in preclinical models include:

Reduction of Pro-inflammatory Mediators: In inflammation models, the efficacy of coumarin derivatives is often assessed by measuring the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2). nih.gov

Inhibition of Inflammatory Enzymes: The activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are upregulated during inflammation, are also important pharmacodynamic markers. Several 4-methylcoumarin derivatives have been shown to inhibit the expression of these enzymes. nih.govjst.go.jp

Modulation of Signaling Pathways: At the molecular level, the effect of coumarin analogs on key signaling pathways involved in disease pathogenesis, such as the NF-κB and MAPK pathways in inflammation and cancer, are crucial pharmacodynamic endpoints. nih.gov

Apoptosis Induction: In cancer models, the induction of apoptosis (programmed cell death) in tumor cells is a key indicator of therapeutic efficacy. This can be assessed by measuring the expression of pro- and anti-apoptotic proteins.

Anti-angiogenic Effects: The inhibition of new blood vessel formation (angiogenesis), which is essential for tumor growth and metastasis, is another important pharmacodynamic endpoint for anticancer coumarins.

Structure Activity Relationship Sar Studies of 7 Ethoxy 3,4,8 Trimethyl 2h Chromen 2 One Derivatives

Impact of Substituents on Chromen-2-one Core Activity

The chromen-2-one (coumarin) core is a privileged scaffold in medicinal chemistry, and its biological activity is highly tunable through the introduction of various substituents. nih.govnih.gov The nature, position, and electronic properties of these substituents can drastically alter the pharmacological profile, leading to enhanced potency or selectivity for a specific biological target. nih.govnih.gov

Research has shown that substitutions on the benzene (B151609) ring of the coumarin (B35378) nucleus, particularly hydrogen-donating groups like hydroxyl (–OH), amino (–NH2), or thiol (–SH), tend to enhance antioxidant activity. nih.gov For instance, the introduction of a hydroxyl group at the 7-position significantly improves peroxide scavenging capabilities compared to the unsubstituted coumarin. nih.gov Catecholic motifs (hydroxyl groups on adjacent carbons) are also associated with improved antioxidant action. nih.gov

Conversely, the effect of other groups can be highly position-dependent. Methylation at positions C-3 and C-5 has been observed to decrease antibacterial activity in certain chromone (B188151) derivatives. acs.orgnih.gov In contrast, a methyl group at the C-4 position is often associated with enhanced anticancer activity. nih.govrsc.org Electron-withdrawing groups, such as nitro (–NO2) or acetate (B1210297), have been found to favor antifungal activity. mdpi.com The type of substitution is critical; for example, while hydroxyl groups can diminish cytotoxicity, a cyanide substituent may enhance antibacterial effects. nih.gov

The following table summarizes the observed impact of various substituents on the biological activities of the chromen-2-one core based on several studies.

SubstituentPosition(s)Observed Impact on ActivityReference
Methyl3, 5Decreased antibacterial activity acs.orgnih.gov
Methyl4Often enhances anticancer activity nih.govrsc.org
Hydroxyl7Improves antioxidant activity nih.gov
Hydroxyl7, 8Fundamental for primary and secondary antioxidant activity nih.gov
Alkoxy (higher homologues)6Progressively emerging antifungal activity nih.gov
Chloro3Greater anticancer activity rsc.org
Bromo6Reasonable cytotoxic activities nih.gov
Ethoxycarbonyl3Reduced anticancer effectivity rsc.org

These findings highlight the robustness of the coumarin pharmacophore, where targeted modifications can lead to the development of derivatives with specific and improved biological functions. nih.gov

Role of the 7-Ethoxy Moiety on Biological Profile

The 7-ethoxy group (–O–CH2–CH3) plays a significant role, primarily as a metabolic precursor to the more active 7-hydroxy derivative, also known as umbelliferone. nih.govnih.gov 7-Ethoxycoumarin (B196162) itself is a synthetic derivative and is extensively used in pharmacology and toxicology as a probe substrate to assess the activity of various cytochrome P450 (CYP) enzymes, including CYP1A2, 2A6, 2B6, 2E1, and 2C9. nih.gov

The primary metabolic pathway for 7-ethoxycoumarin across multiple species, including humans, is O-deethylation, which cleaves the ethyl group to form 7-hydroxycoumarin. nih.gov This hydroxylation at the 7-position is generally considered a detoxification pathway. nih.gov The resulting 7-hydroxycoumarin can then undergo further phase II conjugation reactions, such as glucuronidation, to facilitate its excretion from the body. nih.govnih.gov

Influence of Methyl Substitutions at 3, 4, and 8 Positions on Activity

The presence and position of methyl (–CH3) groups on the coumarin ring system are critical determinants of biological activity for 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one.

4-Methyl Group: The substitution of a methyl group at the C-4 position is a common feature in many biologically active coumarins. Studies on 4-methylcoumarin (B1582148) derivatives have revealed their potential as anticancer agents. nih.govrsc.org For example, a series of 7,8-dihydroxy-4-methylcoumarins demonstrated significant cytotoxic effects against human cancer cell lines. nih.gov The 4-methyl group is often considered beneficial for activity, as seen in various synthetic coumarins designed as anti-inflammatory and antioxidant agents. pnrjournal.commdpi.com

8-Methyl Group: Substitution at the C-8 position also significantly modulates the biological profile. In studies of 4,7,8-trimethyl-2H-chromen-2-one, a variety of pharmacological activities were noted, including anti-HIV, antibacterial, and antioxidant effects. researchgate.net The synthesis of derivatives from 8-formyl-7-hydroxy-4-methyl coumarin has led to compounds with promising antioxidant and anti-urease activities, indicating that substitution at the C-8 position is a viable strategy for generating bioactive molecules. pnrjournal.com

The combination of methyl groups at the 3, 4, and 8 positions in the target compound suggests a complex interplay that defines its specific pharmacological profile, building upon the established importance of these individual substitutions.

Comparative Analysis with Related Coumarin Derivatives

The biological activity of this compound and its derivatives can be better understood through comparison with other related coumarin structures. Structure-activity relationship studies often reveal that subtle changes to the coumarin scaffold can lead to significant differences in efficacy and selectivity.

For example, the hydroxylation pattern is a key determinant of antioxidant activity. A comparative study of different coumarins demonstrated the superior peroxide scavenging ability of the 7-hydroxy derivative over both the unsubstituted coumarin and the 4-hydroxy derivative. nih.gov The addition of a 4-methyl group to 7-hydroxycoumarin, however, was found to slightly decrease this specific activity. nih.gov

In the context of anticancer activity, comparisons between different series of derivatives have yielded valuable insights. In one study, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C-3 position were found to be the most effective cytotoxic subgroup. nih.gov Another study comparing 1,2,4-triazole (B32235) and 1,2,3-triazole derivatives of 7-hydroxy-4-phenylchromen-2-one found that the 1,2,4-triazole analogues possessed significantly stronger antitumor activity. nih.gov

The length of a linker chain can also be critical. When comparing coumarin derivatives designed as serotonin (B10506) receptor antagonists, compounds with a five-carbon linker between the coumarin core and a piperazine (B1678402) moiety generally showed higher antagonistic activity than their counterparts with a shorter two-carbon linker. mdpi.com

The following table provides a comparative analysis of the biological activity of various coumarin derivatives.

Compound/Derivative ClassKey Structural FeaturesBiological Activity NotedComparison/FindingReference
Coumarin vs. Hydroxycoumarins Unsubstituted vs. 4-OH vs. 7-OH substitutionAntioxidant (Peroxide Scavenging)7-hydroxycoumarin is over 3x more active than unsubstituted coumarin. 4-hydroxycoumarin (B602359) is also more active. nih.gov
7-hydroxy-4-methylcoumarins vs. 7,8-dihydroxy-4-methylcoumarins Mono- vs. di-hydroxylation at C7/C8Cytotoxicity (Anticancer)7,8-dihydroxy derivatives with a C3 alkyl chain were the most potent subgroup. nih.gov
5-hydroxy- vs. 8-acetyl-7-hydroxy-coumarins Position of hydroxyl/acetyl groups5-HT1A Receptor AntagonismDerivatives with a (2-methoxyphenyl)piperazine moiety and a five-carbon linker were most beneficial, regardless of the initial coumarin core. mdpi.com
7-hydroxy-4-phenylchromen-2-one linked to Triazoles 1,2,4-triazole vs. 1,2,3-triazole linkageAntitumor Activity1,2,4-triazole derivatives showed significantly stronger activity. nih.gov

This comparative data underscores that the biological profile of a coumarin derivative is not determined by a single feature but by the collective contribution of all its structural components, including the core itself and the pattern of its substituents.

Analytical and Detection Methodologies for 7 Ethoxy 3,4,8 Trimethyl 2h Chromen 2 One

Chromatographic Techniques for Separation and Purification

The separation and purification of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one from complex mixtures rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of coumarin (B35378) derivatives. For compounds structurally similar to this compound, reversed-phase HPLC is commonly utilized. This method involves a non-polar stationary phase and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. The retention time of the compound is a key parameter for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a powerful tool for both separating and identifying volatile and thermally stable compounds like many coumarin derivatives. brjac.com.br In this technique, the sample is vaporized and separated in the gas phase by a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. brjac.com.br For related compounds like 7-ethoxy-4-methylcoumarin, GC-MS analysis has been documented, indicating its applicability to the target compound. nih.gov The National Institute of Standards and Technology (NIST) has compiled GC data for 7-ethoxycoumarin (B196162), which includes Kovats retention indices on non-polar columns. nist.gov

Table 1: GC-MS Parameters for Analysis of Related Coumarin Compounds

Parameter Setting
Column Type MXT-5 (12 m, 0.32 mm ID, 0.5 µm film) brjac.com.br
Carrier Gas Helium at 1 mL/min brjac.com.br
Injector Temperature 240 °C brjac.com.br
Oven Program 45°C (1 min), then 15°C/min to 160°C (1 min), then 35°C/min to 240°C (3 min) brjac.com.br
Mass Spectrometer Range 15–600 m/z brjac.com.br

Note: This table presents typical parameters used for the analysis of related compounds and serves as a guide for method development for this compound.

Spectrometric Methods for Quantification

Spectrometric methods are essential for the quantitative analysis of this compound, leveraging its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and widely used method for the quantification of chromophoric compounds like coumarins. These compounds exhibit characteristic absorption maxima in the UV-Vis region due to their conjugated π-electron systems. By measuring the absorbance at a specific wavelength and applying the Beer-Lambert law, the concentration of the compound in a solution can be determined.

Fluorescence Spectroscopy: Many coumarin derivatives are known for their fluorescent properties, making fluorescence spectroscopy an exceptionally sensitive method for their detection and quantification. sciepub.com These molecules absorb light at a specific excitation wavelength and then emit light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, allowing for quantification at very low levels. The ethoxy and methyl substitutions on the coumarin ring of this compound are expected to influence its fluorescence quantum yield and emission spectra.

Table 2: Spectroscopic Properties of a Structurally Similar Coumarin

Compound Excitation Wavelength (nm) Emission Wavelength (nm)
7-Ethoxy-4-methylcoumarin ~330 ~380

Note: The spectral properties are for a closely related compound and may vary for this compound.

Advanced Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. For coumarins, derivatization can be employed to enhance detectability by chromatographic or spectrometric methods. This can involve introducing a functional group that increases volatility for GC analysis or a chromophore/fluorophore for enhanced UV-Vis or fluorescence detection. While specific derivatization strategies for this compound are not widely documented, general approaches for coumarins can be considered. For instance, hydroxylation followed by silylation can increase volatility for GC-MS analysis.

Bioanalytical Method Development for Biological Matrices

The development of bioanalytical methods is crucial for studying the behavior of this compound in biological systems, excluding human clinical samples. This involves creating robust procedures for the extraction, separation, and quantification of the compound from complex biological matrices such as animal plasma, tissues, or in vitro cell culture media.

These methods typically involve a multi-step process:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are commonly used.

Chromatographic Separation: HPLC coupled with a sensitive detector, such as a fluorescence detector or a mass spectrometer (LC-MS), is the method of choice for the analysis of coumarins in biological samples. The choice of column, mobile phase, and gradient elution is optimized to achieve good separation from endogenous matrix components.

Detection and Quantification: Fluorescence detection offers high sensitivity for fluorescent coumarins. LC-MS/MS (tandem mass spectrometry) provides superior selectivity and sensitivity, making it the gold standard for bioanalytical method development. This technique allows for the precise quantification of the parent compound and its potential metabolites.

The validation of these bioanalytical methods according to regulatory guidelines is essential to ensure their accuracy, precision, and reliability.

Emerging Research Directions and Potential Applications Non Clinical

Development as Research Probes for Biological Systems

The coumarin (B35378) framework is renowned for its fluorescent properties, making it an ideal scaffold for the development of molecular probes. nih.gov Derivatives of 7-hydroxycoumarin, for instance, are widely used as fluorophores in sensors and probes for detecting a variety of analytes and biological entities, including enzymes, anions, and reactive oxygen species. rug.nl The fluorescence of these probes can be modulated by their interaction with biological targets, providing a "turn-on" or "turn-off" signal that enables real-time monitoring of complex biological events in living cells. nih.gov

The inherent fluorescence of the coumarin core in 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one provides a strong basis for its development as a research probe. The substitution pattern—specifically the electron-donating ethoxy group at the 7-position—is crucial for tuning the photophysical properties. For example, 7-aminocoumarin (B16596) derivatives are noted for their use in creating fluorescent hybrids for theranostic purposes. nih.gov By modifying the substituents, probes can be designed for high selectivity and sensitivity towards specific biological targets. The development of coumarin-based probes for studying macrophage migration inhibitory factor (MIF) highlights their utility in fluorescence-intensity-based displacement assays to quantify ligand binding affinities. rug.nl This suggests that this compound could be a valuable starting point for creating novel probes for various biological systems.

Applications in Materials Science (e.g., Fluorescent Markers, Photonic Devices, Dyes)

In the realm of materials science, coumarin derivatives are highly valued for their strong fluorescence and stability. They have been successfully utilized as fluorescent brighteners in plastics and lacquers, and as versatile dyes. nih.gov The compound 7-(diethylamino)-4-methyl-2H-chromen-2-one, a structural relative of the target molecule, is a well-known fluorescent brightener, marketed under various names like Coumarin 1 and Calcofluor White. nih.gov It is recognized for imparting a bright blue-white fluorescence in dilute solutions. nih.gov

Chemoinformatics and Database Mining for Novel Analogs

Chemoinformatics and computational modeling have become indispensable tools in modern chemistry for accelerating the discovery of novel compounds with desired properties. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies are employed to understand the pharmacophoric requirements for the biological activity of coumarin derivatives. researchgate.net Such studies can identify the key structural features responsible for a compound's activity, guiding the synthesis of more potent and selective analogs. researchgate.netresearchgate.net

For this compound, these computational methods offer a powerful strategy to explore its potential. By using its structure as a query, large chemical databases like ChemDiv can be mined through virtual screening protocols to identify analogs with potentially enhanced activities. nih.gov For instance, the "Three-Dimensional Biologically Relevant Spectrum (BRS-3D)" method has been successfully used to identify selective human monoamine oxidase (hMAO) inhibitors from libraries containing C7-substituted coumarins. nih.gov Molecular dynamics simulations and docking calculations can further elucidate the binding modes and selectivity profiles of these potential new molecules. nih.gov These in silico approaches provide a rational and efficient pathway to discover novel analogs of this compound tailored for specific biological or material science applications.

Table 1: Chemoinformatic Approaches for Coumarin Analog Development

Computational Method Application Potential for this compound References
3D-QSAR Identifying key structural features for biological activity. To define the pharmacophoric sites and guide modification for enhanced activity. researchgate.net
Virtual Screening Mining chemical databases for novel active compounds. To identify new analogs with high affinity for specific biological targets. nih.gov
Molecular Docking Predicting binding conformations and affinities to a target. To understand potential interactions and selectivity profiles of novel analogs. nih.gov
Molecular Dynamics Simulating the movement of the molecule and its target over time. To elucidate the stability and dynamics of the ligand-receptor complex. nih.gov
Molinspiration Calculating molecular properties and predicting bioactivity. To assess the drug-likeness and potential biological activities of designed analogs. researchgate.net

Future Perspectives in Drug Design and Development (Preclinical Stage)

The coumarin scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. pnrjournal.comresearchgate.net Preclinical studies on a multitude of substituted coumarins have demonstrated their potential in various therapeutic areas. For example, certain coumarin-hydrazone hybrids have shown promise as anticonvulsant agents in maximal electroshock (MES) tests. researchgate.net Other derivatives have been evaluated for their antiproliferative activity against various cancer cell lines and as inhibitors of critical enzymes like Src kinase. chapman.edu

The future for this compound in preclinical drug design appears promising, given the established bioactivity of its analogs. The specific substitutions on its core structure could confer unique pharmacological properties. Research on C7-substituted coumarins has led to the discovery of highly potent and selective inhibitors of monoamine oxidase A and B (hMAO-A and hMAO-B), which are important targets for neurological diseases. nih.gov Similarly, modifications at other positions have yielded compounds with significant cytotoxic activity against brine shrimp, indicating potential for development as anticancer agents. researchgate.net Future preclinical research would likely involve synthesizing this compound and screening it against a wide range of biological targets to uncover its therapeutic potential.

Table 2: Investigated Preclinical Activities of Structurally Related Coumarins

Coumarin Derivative Type Investigated Preclinical Activity Experimental Model References
Coumarin-Hydrazone Hybrids Anticonvulsant Maximal Electroshock (MES) Test in mice researchgate.net
C3-Alkyl Substituted Pyranocoumarins Antiproliferative MDA-MB-468 & SK-OV-3 cancer cell lines chapman.edu
C3-Decyl Quaternary Ammonium Coumarin Src Kinase Inhibition In vitro kinase assay chapman.edu
C7-Substituted Coumarins hMAO-A/B Inhibition In vitro enzyme inhibition assays (IC50) nih.gov
7-Hydroxy-4-methyl-2H-chromen-2-one Derivatives Cytotoxicity, Antibacterial Brine shrimp lethality assay, Agar well diffusion researchgate.netnih.gov
7,8-Dihydroxy-3-alkyl-4-methylcoumarin Derivatives Antiproliferative HT-29 & SK-OV-3 cancer cell lines chapman.edu

Q & A

Q. How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?

  • Methodological Answer :
  • Fragment-based design : Synthesize derivatives with incremental modifications (e.g., ethoxy → methoxy) and test cytotoxicity (MTT assay) .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., BBB permeability) .
  • Selective functionalization : Introduce polar groups (e.g., –OH) at position 7 to enhance solubility and reduce hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.